Cas no 864779-06-6 (4-(Bromomethyl)-2-methylquinoline)
4-(Bromomethyl)-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-(Bromomethyl)-2-methylquinoline
- Quinoline,4-(bromomethyl)-2-methyl-
- Quinoline, 4-(bromomethyl)-2-methyl-
- AKOS012022070
- SB70572
- EN300-1912040
- SCHEMBL3921968
- STFAUTYDNFEXJW-UHFFFAOYSA-N
- FT-0729985
- 864779-06-6
- 2-methyl-4-bromomethyl quinoline
- AM20061556
- DTXSID50629508
- A863162
- DB-076661
-
- MDL: MFCD13688992
- Inchi: 1S/C11H10BrN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3
- InChI Key: STFAUTYDNFEXJW-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C)N=C2C=CC=CC=12
Computed Properties
- Exact Mass: 234.99966g/mol
- Monoisotopic Mass: 234.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12.9Ų
4-(Bromomethyl)-2-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM132753-1g |
4-(bromomethyl)-2-methylquinoline |
864779-06-6 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM132753-1g |
4-(bromomethyl)-2-methylquinoline |
864779-06-6 | 95% | 1g |
$236 | 2021-08-05 | |
| Alichem | A189003814-1g |
4-(Bromomethyl)-2-methylquinoline |
864779-06-6 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Enamine | EN300-1912040-1g |
4-(bromomethyl)-2-methylquinoline |
864779-06-6 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1912040-5g |
4-(bromomethyl)-2-methylquinoline |
864779-06-6 | 5g |
$2028.0 | 2023-09-17 | ||
| Enamine | EN300-1912040-10g |
4-(bromomethyl)-2-methylquinoline |
864779-06-6 | 10g |
$3007.0 | 2023-09-17 | ||
| Enamine | EN300-1912040-0.05g |
4-(bromomethyl)-2-methylquinoline |
864779-06-6 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1912040-0.1g |
4-(bromomethyl)-2-methylquinoline |
864779-06-6 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1912040-0.25g |
4-(bromomethyl)-2-methylquinoline |
864779-06-6 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1912040-0.5g |
4-(bromomethyl)-2-methylquinoline |
864779-06-6 | 0.5g |
$671.0 | 2023-09-17 |
4-(Bromomethyl)-2-methylquinoline Suppliers
4-(Bromomethyl)-2-methylquinoline Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-(Bromomethyl)-2-methylquinoline
4-(Bromomethyl)-2-methylquinoline: A Comprehensive Overview
4-(Bromomethyl)-2-methylquinoline (CAS No: 864779-06-6) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This quinoline derivative is characterized by its unique structure, which includes a bromomethyl group attached to the fourth position of the quinoline ring and a methyl group at the second position. The compound's structure not only contributes to its intriguing chemical properties but also positions it as a promising candidate for various applications in drug discovery and material science.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing 4-(Bromomethyl)-2-methylquinoline. One such approach involves the Friedländer synthesis, which utilizes ortho-amino aryl ketones as key intermediates. This method has been optimized to enhance yield and purity, making it more accessible for large-scale production. Additionally, the use of microwave-assisted synthesis has been reported, significantly reducing reaction times while maintaining product quality. These developments underscore the compound's potential for industrial-scale manufacturing.
The physical and chemical properties of 4-(Bromomethyl)-2-methylquinoline have been extensively studied. It is known to exhibit a melting point of approximately 150°C and is sparingly soluble in water, with better solubility in organic solvents such as dichloromethane and ethanol. The compound's UV-Vis spectrum reveals strong absorption bands in the range of 250-300 nm, indicative of its aromaticity and conjugation within the quinoline framework. These properties make it suitable for applications in optoelectronics and as a precursor in medicinal chemistry.
One of the most exciting areas of research involving 4-(Bromomethyl)-2-methylquinoline is its potential as an anti-cancer agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. Mechanistic investigations suggest that its anti-proliferative effects are mediated through the modulation of key signaling pathways such as MAPK/ERK and PI3K/AKT. Furthermore, preclinical trials have shown that 4-(Bromomethyl)-2-methylquinoline can enhance the efficacy of existing chemotherapeutic agents when used in combination, offering a novel strategy for cancer treatment.
Beyond its therapeutic potential, 4-(Bromomethyl)-2-methylquinoline has also found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. For instance, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, where it demonstrates high catalytic efficiency and selectivity. Additionally, its photochemical properties make it a candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices.
In terms of environmental impact, studies have been conducted to assess the biodegradation and toxicity of 4-(Bromomethyl)-2-methylquinoline. Results indicate that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to fully understand its long-term ecological effects and ensure safe handling practices.
The versatility of 4-(Bromomethyl)-2-methylquinoline is further highlighted by its role as an intermediate in the synthesis of more complex molecules. For example, it serves as a key building block in the construction of quinolone-based antibiotics and other bioactive compounds. Its reactivity towards nucleophilic substitution reactions makes it an ideal substrate for functional group transformations, enabling chemists to explore a wide range of structural modifications.
In conclusion, 4-(Bromomethyl)-2-methylquinoline (CAS No: 864779-06-6) is a multifaceted compound with significant potential across diverse scientific disciplines. From its promising anti-cancer activity to its applications in materials science and drug development, this compound continues to be a focal point for cutting-edge research. As our understanding of its properties deepens, so too does its potential to contribute to advancements in medicine, technology, and beyond.
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